molecular formula C14H22ClNO B3416807 7-methoxy-N-propyl-2-aminotetraline hydrochloride CAS No. 93601-93-5

7-methoxy-N-propyl-2-aminotetraline hydrochloride

Cat. No.: B3416807
CAS No.: 93601-93-5
M. Wt: 255.78 g/mol
InChI Key: YOSBFQXBFQPSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-N-propyl-2-aminotetraline hydrochloride (CAS: 93601-93-5) is a chemical compound with the molecular formula C14H21NO.HCl and a molecular weight of 255.78 g/mol. It serves as a building block in organic synthesis, although its pharmacological properties remain largely unknown .

Preparation Methods

The synthetic routes for this compound are not extensively documented. it can be prepared through chemical reactions involving tetraline derivatives. Industrial production methods are not well-established, and further research is needed to optimize its synthesis.

Chemical Reactions Analysis

7-methoxy-N-propyl-2-aminotetraline hydrochloride may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not specifically reported for this compound. The major products formed from these reactions would depend on the specific reaction type and conditions.

Scientific Research Applications

    Chemistry: Its use as a building block suggests its relevance in designing novel organic molecules.

    Biology: Investigating its interactions with biological targets could reveal insights into its potential biological effects.

    Medicine: Although not directly studied, it might have implications in drug discovery or medicinal chemistry.

    Industry: Its role in industrial processes remains speculative due to the lack of comprehensive data.

Mechanism of Action

The precise mechanism by which 7-methoxy-N-propyl-2-aminotetraline hydrochloride exerts its effects is unknown. Further research is necessary to identify its molecular targets and pathways involved.

Comparison with Similar Compounds

Unfortunately, there is limited information available on similar compounds

Properties

IUPAC Name

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSBFQXBFQPSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93601-93-5
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93601-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of 7-methoxy-3,4-dihydro-1H-naphthalen-2-one (6.0 g, 39.7 mmol) in dichloroethane (130 mL) under an inert atmosphere was added propylamine (3.4 mL, 41.7 mmol, 1.05 eq) followed by sodium triacetoxyborohydride (21 g, 99.3 mmol, 2.5 eq) in a single portion. The reaction was allowed to stir at room temperature for 24 h. The mixture was concentrated in vacuo and partitioned between EtOAc (200 mL) and 5% aq. NaOH (100 mL). The aqueous layer was extracted twice more with EtOAc (2×70 mL). The combined organic layers were washed with brine (100 mL), dried over MgSO4, filtered, and concentrated. The residue was taken up in ether (125 mL) and treated with 1N HCl in ether. The salt was filtered and dried to afford (7-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride as a tan solid (5.0 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-N-propyl-2-aminotetraline hydrochloride
Reactant of Route 2
Reactant of Route 2
7-methoxy-N-propyl-2-aminotetraline hydrochloride
Reactant of Route 3
Reactant of Route 3
7-methoxy-N-propyl-2-aminotetraline hydrochloride
Reactant of Route 4
Reactant of Route 4
7-methoxy-N-propyl-2-aminotetraline hydrochloride
Reactant of Route 5
7-methoxy-N-propyl-2-aminotetraline hydrochloride
Reactant of Route 6
Reactant of Route 6
7-methoxy-N-propyl-2-aminotetraline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.